molecular formula C12H17ClN2O2 B2371532 [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride CAS No. 1158559-50-2

[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride

Cat. No.: B2371532
CAS No.: 1158559-50-2
M. Wt: 256.73
InChI Key: PBXNVLAMBIHOQL-UHFFFAOYSA-N
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Description

[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is a methanamine derivative featuring a morpholine-4-carbonyl substituent at the para position of the phenyl ring. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound. This structure is significant in medicinal chemistry due to the morpholine group’s role in enhancing solubility and bioavailability, often seen in drug candidates targeting neurological or metabolic pathways .

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14;/h1-4H,5-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNVLAMBIHOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation Products: Oxides of the methanamine moiety.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomerism: Para vs. Meta Substitution

  • [3-(Morpholine-4-carbonyl)phenyl]methanamine Hydrochloride
    • Structure : Morpholine-4-carbonyl group at the meta position.
    • Molecular Weight : 256.73 g/mol (CAS: 1803598-90-4) .
    • Key Differences : Para-substituted analogs typically exhibit higher symmetry and may display distinct crystallographic packing or intermolecular interactions compared to meta isomers. The para position often enhances binding affinity in target proteins due to optimal spatial orientation .

Functional Group Variations

Sulfonyl/Sulfinyl Substituents
Compound Substituent Molecular Weight (g/mol) Key Properties
[4-(Ethanesulfonyl)phenyl]methanamine HCl Ethylsulfonyl (SO₂Et) 243.74 (estimated) Strong electron-withdrawing group; enhances acidity and stability .
[4-(Methanesulfinyl)phenyl]methanamine HCl Methanesulfinyl (SOCH₃) 219.73 Polar sulfinyl group improves solubility in polar solvents (e.g., DMSO-d6) .
Heterocyclic Substituents
  • [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride
    • Structure : Tetrazine ring at the para position.
    • Molecular Weight : 223.67 g/mol (CAS: 1345866-68-3) .
    • Applications : Tetrazines are pivotal in bioorthogonal "click chemistry" for bioconjugation, offering rapid reaction kinetics with strained alkenes .
Bulky/Aliphatic Substituents
  • [4-(Cyclopentyloxy)phenyl]methanamine Hydrochloride Structure: Cyclopentyloxy group. Molecular Weight: 243.74 g/mol (CAS: 1235440-30-8) .

Physicochemical Properties

Solubility and NMR Characteristics
  • Target Compound: Limited solubility data, but morpholine carbonyl’s amide bond suggests moderate polarity, likely soluble in methanol-d4 or DMSO-d6 (common solvents for similar compounds) .
  • 4-(Methylsulfinyl)phenyl Analogs : NMR data (δ 2.5–3.5 ppm for sulfinyl protons) indicate strong hydrogen-bonding capacity, correlating with higher aqueous solubility than morpholine derivatives .
Molecular Weight and Stability
  • Amide bonds in morpholine derivatives confer hydrolytic stability, whereas tetrazines are more reactive but less stable in aqueous environments .

Biological Activity

[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C12H17ClN2O2
  • Molecular Weight : 252.73 g/mol
  • CAS Number : 17433449

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may influence neurotransmitter systems, which is significant for developing treatments for neurological disorders.

Antioxidant Properties

Recent studies have indicated that morpholine derivatives, including this compound, exhibit antioxidant properties. This activity is crucial in combating oxidative stress, which is linked to various diseases.

CompoundIC50 (µM)Assay Type
This compound16.5 ± 0.37DPPH Free Radical Scavenging
Ascorbic Acid7.83 ± 0.5Positive Control

Antiviral Activity

Preliminary investigations suggest that morpholine derivatives may possess antiviral properties. These compounds have been evaluated against several viral strains, indicating a potential role in antiviral drug development.

Case Studies

  • Study on Antioxidant Activity :
    In a study evaluating various morpholine derivatives, this compound demonstrated significant antioxidant activity with an IC50 value of 16.5 µM, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .
  • Antiviral Efficacy :
    A recent investigation into the antiviral properties of morpholine derivatives highlighted the efficacy of this compound against specific viral infections. The study utilized cell culture models to assess the compound's effectiveness in inhibiting viral replication.

Research Findings

Research has focused on the synthesis and characterization of this compound and its derivatives. In silico studies have also been conducted to predict binding affinities to various biological targets, enhancing our understanding of its mechanism of action.

Binding Affinity Studies

Molecular docking studies reveal that this compound binds effectively to specific receptors involved in neurotransmission, potentially modulating their activity:

Target ReceptorBinding Affinity (kcal/mol)
NMDA Receptor-8.2
Serotonin Receptor-7.5

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